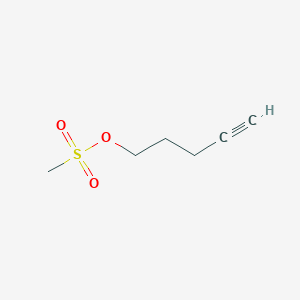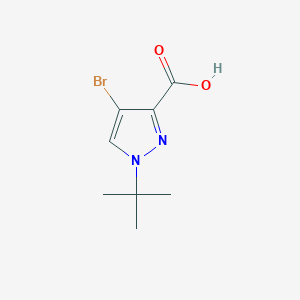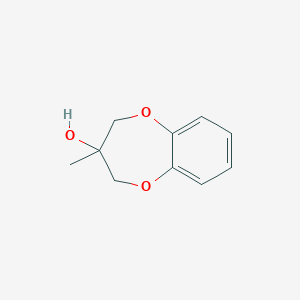
(4-Bromobutyl)trimethylammonium bromide
概要
説明
(4-Bromobutyl)trimethylammonium bromide: is a quaternary ammonium compound with the chemical formula C7H17Br2N . It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
準備方法
Synthetic Routes and Reaction Conditions: (4-Bromobutyl)trimethylammonium bromide can be synthesized through the reaction of trimethylamine with 1,4-dibromobutane . The reaction typically occurs in an organic solvent such as acetonitrile, under reflux conditions. The reaction can be represented as follows:
(CH3)3N+Br(CH2)4Br→(CH3)3N(CH2)4Br+HBr
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
化学反応の分析
Types of Reactions: (4-Bromobutyl)trimethylammonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be substituted by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or thiols.
Elimination Reactions: The major product is typically an alkene.
科学的研究の応用
Chemistry: (4-Bromobutyl)trimethylammonium bromide is used as a phase transfer catalyst in various organic synthesis reactions. It facilitates the transfer of reactants between aqueous and organic phases, increasing the reaction rate and yield.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of quaternary ammonium salts with antimicrobial properties.
Industry: Industrially, this compound is used in the production of polymers, surfactants, and other specialty chemicals. It is also employed in the formulation of cleaning agents and disinfectants.
作用機序
The mechanism of action of (4-Bromobutyl)trimethylammonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases by forming a complex with the reactant, allowing it to dissolve in the organic phase. This increases the reaction rate and efficiency.
In biological systems, the quaternary ammonium group interacts with negatively charged biomolecules, such as cell membranes, leading to disruption of membrane integrity and antimicrobial effects.
類似化合物との比較
- (4-Bromobutyl)triphenylphosphonium bromide
- (2-Bromoethyl)trimethylammonium bromide
- (3-Bromopropyl)trimethylammonium bromide
Comparison: (4-Bromobutyl)trimethylammonium bromide is unique due to its specific structure, which provides optimal balance between hydrophobic and hydrophilic properties. This makes it an effective phase transfer catalyst compared to other similar compounds. Additionally, its quaternary ammonium group imparts strong antimicrobial properties, making it useful in various applications.
特性
IUPAC Name |
4-bromobutyl(trimethyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17BrN.BrH/c1-9(2,3)7-5-4-6-8;/h4-7H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKJDSWJSPZYNR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCBr.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570056 | |
| Record name | 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6875-49-6 | |
| Record name | 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane;3-methylidene-6-propan-2-ylcyclohexene;1-methyl-4-prop-1-en-2-ylcyclohexene;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B3055994.png)


![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/new.no-structure.jpg)
![(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B3055999.png)








